molecular formula C30H26N6O5 B5119133 3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one

Cat. No.: B5119133
M. Wt: 550.6 g/mol
InChI Key: CRDZQAQNTWZTTN-UHFFFAOYSA-N
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Description

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one is a complex organic compound that features a unique structure combining pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-3-oxo-2-phenylpyrazole and 5-nitroindole. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro or carbonyl derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1H-indol-2-one: This compound shares a similar core structure but differs in the presence of a bromine atom and a methyl group.

    (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one: This compound features a thiazolidinone ring and a thiophene group, making it structurally related but distinct.

Uniqueness

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one is unique due to its specific combination of pyrazole and indole moieties, along with the presence of a nitro group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N6O5/c1-18-25(27(37)34(32(18)3)20-11-7-5-8-12-20)30(23-17-22(36(40)41)15-16-24(23)31-29(30)39)26-19(2)33(4)35(28(26)38)21-13-9-6-10-14-21/h5-17H,1-4H3,(H,31,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDZQAQNTWZTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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